N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride
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Overview
Description
N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride is a chemical compound with the molecular formula C4H8ClNO3S2 and a molecular weight of 217.7 g/mol . It is known for its unique structure, which includes a thiolane ring and a sulfamoyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride typically involves the reaction of thiolane derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl chloride group to other functional groups.
Substitution: The chlorine atom in the sulfamoyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfamoyl groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride involves its interaction with molecular targets through its reactive sulfamoyl chloride group. This group can form covalent bonds with nucleophiles in biological molecules, potentially altering their function. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
N-(1-oxo-1lambda6-thiolan-1-ylidene)carbamoyl chloride: Similar in structure but with a carbamoyl group instead of a sulfamoyl group.
N-(1-oxo-1lambda6-thiolan-1-ylidene)carbamoyl chloride: Another similar compound with different functional groups.
Uniqueness
N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride is unique due to its specific combination of a thiolane ring and a sulfamoyl chloride group.
Properties
IUPAC Name |
N-(1-oxothiolan-1-ylidene)sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO3S2/c5-11(8,9)6-10(7)3-1-2-4-10/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUACVCHGNDGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NS(=O)(=O)Cl)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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